3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-15(10-3-2-4-12(17)7-10)9-20-16(21)11-5-6-13(18)14(19)8-11/h2-8,15H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYSHWVSUPFHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=C(C=C1)F)F)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves the condensation of 3,4-difluorobenzoyl chloride with 2-(3-fluorophenyl)-2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased potency and efficacy . The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with ML298 (PLD1/2 Inhibitor)
- Structural Differences : ML298 (3,4-difluoro-N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8yl)ethyl)benzamide) shares the 3,4-difluorobenzamide core but replaces the methoxyethyl group with a 1,3,8-triazaspiro[4.5]decane moiety .
- Biological Activity : ML298 is a dual phospholipase D (PLD1/2) inhibitor with anti-invasive properties in glioblastoma cells. The triazaspiro ring likely enhances target selectivity compared to the simpler methoxyethyl group in the target compound.
Comparison with Mepronil (Pesticide)
- Structural Differences : Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) lacks fluorine atoms on the benzamide core but includes a branched alkoxy group .
- Biological Activity : Mepronil functions as a fungicide, targeting succinate dehydrogenase. The target compound’s fluorine atoms may confer distinct bioactivity, possibly in mammalian systems rather than pest control.
- Physicochemical Properties : Mepronil’s logP (≈ 3.8) is higher than the target compound’s predicted logP (~2.5–3.0), reflecting differences in hydrophobicity due to fluorine substitution.
Comparison with Polymorphic Benzamide Derivatives
- Structural Differences: A polymorphic form of N-[(R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide () features hydrophilic dihydroxypropoxy and iodo substituents, unlike the methoxyethyl group in the target compound.
- Physicochemical Properties : The dihydroxypropoxy group improves aqueous solubility but may reduce membrane permeability compared to the methoxyethyl chain .
Comparison with FP3FBZ (Opioid Receptor Antagonist)
- Structural Differences: FP3FBZ [(S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide] contains a pyrrolidine-phenoxy scaffold instead of a methoxyethyl group .
- Biological Activity : FP3FBZ targets opioid receptors, demonstrating that fluorophenyl groups are versatile in CNS drug design. The target compound’s methoxyethyl side chain may favor different receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
